molecular formula C15H10F4O3 B6402487 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261927-70-1

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6402487
CAS No.: 1261927-70-1
M. Wt: 314.23 g/mol
InChI Key: KHIAKZISPGMDQP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid is a fluorinated aromatic compound. It is characterized by the presence of both fluoro and methoxy substituents on the phenyl ring, as well as a trifluoromethyl group on the benzoic acid moiety. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex fluorinated compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(2-Fluoro-4-formylphenyl)-5-trifluoromethylbenzoic acid, while reduction of the aromatic ring can produce 3-(2-Fluoro-4-methoxycyclohexyl)-5-trifluoromethylbenzoic acid.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents but lacks the trifluoromethyl group.

    3-Trifluoromethylbenzoic acid: Contains the trifluoromethyl group but lacks the fluoro and methoxy substituents.

    4-Methoxyphenylboronic acid: Contains the methoxy group but lacks the fluoro and trifluoromethyl substituents.

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-11-2-3-12(13(16)7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIAKZISPGMDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690119
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-70-1
Record name 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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